An In-depth Technical Guide on the Physicochemical Characteristics of 3-(4-Ethoxyphenyl)azetidine
An In-depth Technical Guide on the Physicochemical Characteristics of 3-(4-Ethoxyphenyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the anticipated physicochemical properties of the novel heterocyclic compound, 3-(4-Ethoxyphenyl)azetidine. Recognizing the current scarcity of direct experimental data for this specific molecule, this document serves as a foundational resource, outlining standardized experimental protocols for determining its critical physicochemical parameters. These parameters, including the acid dissociation constant (pKa), lipophilicity (LogP/LogD), and aqueous solubility, are fundamental to any drug discovery and development endeavor. Furthermore, this guide delves into the potential biological significance of the 3-(aryl)azetidine scaffold by drawing insights from structurally related analogues. It is intended to be an essential tool for researchers engaged in the synthesis, characterization, and evaluation of new chemical entities within this promising chemical space.
Introduction: The Significance of the Azetidine Scaffold
Azetidine-containing scaffolds have garnered increasing interest in medicinal chemistry. Their unique, strained four-membered ring system imparts a distinct three-dimensional geometry that can serve as a valuable bioisosteric replacement for other saturated heterocycles.[1][2] The incorporation of an aryl group at the 3-position of the azetidine ring introduces a crucial pharmacophoric element, opening avenues for a wide array of biological activities.[3] The specific compound, 3-(4-Ethoxyphenyl)azetidine, with its ethoxy-substituted phenyl ring, presents a unique opportunity for selective interactions with biological targets. A thorough understanding of its physicochemical properties is a critical first step in any drug discovery program.
Compound Profile: 3-(4-Ethoxyphenyl)azetidine
While extensive experimental data for 3-(4-Ethoxyphenyl)azetidine is not yet publicly available, we can establish its basic molecular identity and predict some of its properties based on its structure and data from similar compounds. A related compound, 2-(3-Ethoxyphenyl)azetidine, has a molecular formula of C₁₁H₁₅NO and a molecular weight of 177.24.[4]
| Property | Value/Prediction | Source/Method |
| IUPAC Name | 3-(4-Ethoxyphenyl)azetidine | N/A |
| CAS Number | Not assigned | N/A |
| Molecular Formula | C₁₁H₁₅NO | Derived from structure |
| Molecular Weight | 177.24 g/mol | Calculated |
| Predicted pKa | 9.0 - 10.0 | Based on azetidine's pKa (11.29) and substituent effects.[5][6] |
| Predicted LogP | 1.5 - 2.5 | Computational prediction (e.g., using XLogP3) |
| Predicted Solubility | Moderately soluble in organic solvents, sparingly soluble in water | Based on general solubility of similar compounds |
Structural and Spectral Characterization
The definitive identification and purity assessment of 3-(4-Ethoxyphenyl)azetidine would rely on a combination of spectroscopic and chromatographic techniques.[7][8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for elucidating the chemical structure.[10][11]
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the ethoxyphenyl group, the methylene protons of the ethyl group, and the protons of the azetidine ring. The chemical shifts and coupling constants of the azetidine protons would confirm their connectivity and stereochemistry.
-
¹³C NMR: The carbon NMR spectrum will provide evidence for all unique carbon atoms in the molecule, including the characteristic signals for the azetidine ring carbons and the substituted phenyl ring.[12]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions include:
-
N-H stretching of the secondary amine in the azetidine ring (around 3300-3500 cm⁻¹).
-
C-H stretching of the aromatic and aliphatic groups.
-
C-O stretching of the ether linkage.
-
C-N stretching of the azetidine ring.[13]
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural confirmation. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition.[14]
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
The purity of 3-(4-Ethoxyphenyl)azetidine should be determined using reversed-phase HPLC with UV detection. A purity level of ≥95% is generally required for biological screening and further studies.[2]
Experimental Protocols for Physicochemical Characterization
The following section details the experimental procedures for determining the key physicochemical properties of 3-(4-Ethoxyphenyl)azetidine.
Determination of the Acid Dissociation Constant (pKa)
The pKa of the azetidine nitrogen is a critical parameter as it influences the compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding.
Methodology: Potentiometric Titration
-
Preparation: A standard solution of 3-(4-Ethoxyphenyl)azetidine (e.g., 1-5 mg/mL) is prepared in a co-solvent system (e.g., methanol/water or DMSO/water) to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of hydrochloric acid (HCl) while monitoring the pH using a calibrated pH meter.
-
Data Analysis: The pKa is determined from the half-equivalence point of the resulting titration curve.
Caption: Workflow for pKa Determination.
Lipophilicity Determination (LogP/LogD)
Lipophilicity is a key determinant of a compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).
Methodology: Shake-Flask Method for LogP
-
System Preparation: A biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4 is prepared and pre-saturated.
-
Partitioning: A known amount of 3-(4-Ethoxyphenyl)azetidine is dissolved in the aqueous phase, and an equal volume of n-octanol is added. The mixture is shaken vigorously to allow for partitioning between the two phases.
-
Analysis: The concentration of the compound in both the n-octanol and aqueous phases is determined by a suitable analytical method, such as HPLC-UV.
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Caption: Workflow for LogP Determination.
Aqueous Solubility Determination
Aqueous solubility is a critical property that affects a drug's bioavailability.
Methodology: Kinetic and Thermodynamic Solubility
-
Kinetic Solubility: A concentrated stock solution of the compound in DMSO is serially diluted in an aqueous buffer (e.g., PBS at pH 7.4). The solubility is determined by measuring the turbidity or by analyzing the clear supernatant after centrifugation.
-
Thermodynamic Solubility: An excess of the solid compound is added to an aqueous buffer and shaken until equilibrium is reached (typically 24-48 hours). The suspension is then filtered or centrifuged, and the concentration of the dissolved compound in the clear solution is measured.
Caption: Workflow for Aqueous Solubility Determination.
Potential Biological Significance
While no specific biological activity has been reported for 3-(4-Ethoxyphenyl)azetidine, the broader class of 3-aryloxyazetidine and 3-arylazetidine derivatives has shown activity at various biological targets. For instance, related compounds have been investigated as ligands for monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT).[2] These transporters are key regulators of neurotransmission in the central nervous system (CNS), and their modulation is a therapeutic strategy for a range of psychiatric and neurological disorders. Furthermore, azetidine derivatives have been explored as antimalarial agents.[15] The unique structural features of 3-(4-Ethoxyphenyl)azetidine make it an interesting candidate for screening in various biological assays.
Conclusion
3-(4-Ethoxyphenyl)azetidine is a novel chemical entity with the potential for significant biological activity. This technical guide has provided a comprehensive framework for its physicochemical characterization by outlining established experimental protocols. Although direct experimental data for this specific compound is currently limited, the information presented herein on its predicted properties, along with detailed methodologies for determining its pKa, lipophilicity, and solubility, provides a solid foundation for future research and development efforts. The systematic application of these characterization techniques is essential for advancing our understanding of this promising molecule and unlocking its therapeutic potential.
References
-
ResearchGate. Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds. Available from: [Link].
-
MDPI. Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. Available from: [Link].
-
Advanced Journal of Chemistry, Section A. Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Available from: [Link].
-
Advanced Journal of Chemistry, Section A. Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Available from: [Link].
-
Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Available from: [Link].
-
Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. Available from: [Link].
-
University of Birmingham. Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Available from: [Link].
-
PubMed. Synthesis of novel N-(4-ethoxyphenyl) azetidin-2-ones and their oxidative N-deprotection by ceric ammonium nitrate. Available from: [Link].
-
The Royal Society of Chemistry. Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Available from: [Link].
-
ResearchGate. (PDF) Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. Available from: [Link].
-
Journal of the American Chemical Society. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Available from: [Link].
-
kelona. 3-(3-ethoxy-4-methoxyphenyl)azetidine. Available from: [Link].
-
PubChem. 3-((4-Phenoxybenzyl)oxy)azetidine-1-carbonitrile. Available from: [Link].
-
Wikipedia. Azetidine. Available from: [Link].
-
LookChem. Azetidine. Available from: [Link].
-
PubMed. Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy. Available from: [Link].
-
Alchem.Pharmtech. 3-(3-Ethoxyphenoxy)azetidine. Available from: [Link].
-
Studylib. Table (3-3): 1H NMR and 13C NMR spectral for 3. Available from: [Link].
-
Tetrahedron Letters. pKa values in organic chemistry – making maximum use of the available data. Available from: [Link].
-
MSU. NMR Tables. Available from: [Link].
-
Cheméo. Chemical Properties of Azetidine (CAS 503-29-7). Available from: [Link].
-
ACS Publications. Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. Available from: [Link].
-
ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Available from: [Link].
-
MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Available from: [Link].
Sources
- 1. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemscene.com [chemscene.com]
- 5. Azetidine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ajchem-a.com [ajchem-a.com]
- 9. ajchem-a.com [ajchem-a.com]
- 10. jmchemsci.com [jmchemsci.com]
- 11. Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity [jmchemsci.com]
- 12. studylib.net [studylib.net]
- 13. mdpi.com [mdpi.com]
- 14. Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
